molecular formula C22H18ClN3O3S B6546151 N-(4-chloro-1,3-benzothiazol-2-yl)-3,4-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide CAS No. 895016-10-1

N-(4-chloro-1,3-benzothiazol-2-yl)-3,4-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide

Cat. No. B6546151
CAS RN: 895016-10-1
M. Wt: 439.9 g/mol
InChI Key: RRSOYSFXGOXQMS-UHFFFAOYSA-N
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Description

Benzothiazole derivatives are a class of compounds that have been extensively studied for their diverse biological activities . They are known to exhibit potent anti-tubercular activity . The compound you mentioned seems to be a benzothiazole derivative with additional functional groups.


Synthesis Analysis

The synthesis of benzothiazole derivatives typically involves various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be analyzed using techniques such as NMR spectroscopy and X-ray crystallography . The exact structure of the compound you mentioned would depend on the specific arrangement and connectivity of its atoms.

Future Directions

The development of new benzothiazole derivatives with improved properties and biological activity is an active area of research . Future studies might focus on optimizing the synthesis of these compounds, investigating their mechanism of action, and evaluating their potential as therapeutic agents.

properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-2-yl)-3,4-dimethoxy-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3O3S/c1-28-17-9-8-15(11-18(17)29-2)21(27)26(13-14-5-4-10-24-12-14)22-25-20-16(23)6-3-7-19(20)30-22/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRSOYSFXGOXQMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(S3)C=CC=C4Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chloro-1,3-benzothiazol-2-yl)-3,4-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide

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